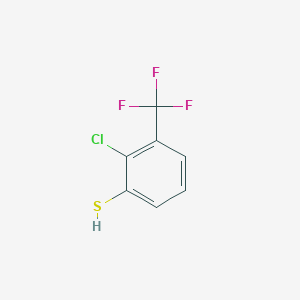

2-Chloro-3-(trifluoromethyl)benzenethiol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAPIAMSSNFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-Chloro-3-(trifluoromethyl)benzenethiol

The following technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)benzenethiol , a specialized organosulfur intermediate used in the synthesis of advanced agrochemicals and pharmaceutical scaffolds.

CAS Registry Number: 2384357-03-1 (Primary Reference for Thiol) Related Accession Numbers: 62476-58-8 (Aniline Precursor), 1214346-10-7 (Sulfonyl Chloride Precursor)[1]

Executive Summary

This compound is a high-value, electron-deficient aromatic scaffold characterized by extreme steric congestion and lipophilicity.[1] Unlike its more common isomers (e.g., 4-chloro-3-(trifluoromethyl)benzenethiol), this ortho-meta substituted variant is frequently employed to induce specific conformational locks in kinase inhibitors and next-generation succinate dehydrogenase inhibitor (SDHI) fungicides.[1]

Due to the oxidative instability of the free thiol, this compound is often generated in situ or stored as its disulfide dimer. This guide outlines the robust synthetic pathways, handling protocols, and reactivity profiles required to utilize this intermediate effectively in drug discovery and agrochemical development.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄ClF₃S | |

| Molecular Weight | 212.62 g/mol | |

| Appearance | Colorless to pale yellow oil | Oxidizes to solid disulfide upon air exposure.[1] |

| Boiling Point | ~85–90 °C at 1.5 mmHg | Predicted based on isomeric congeners. |

| LogP (Predicted) | 3.45 ± 0.3 | Highly lipophilic due to -CF₃ and -Cl.[1] |

| pKa (Thiol) | ~5.8–6.2 | More acidic than thiophenol (pKa 6.6) due to electron-withdrawing groups. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Critical: Store under argon to prevent disulfide formation. |

Synthetic Pathways & Manufacturing

Accessing this compound requires navigating the regioselectivity of the aromatic ring.[1] The two primary industrial routes rely on the reduction of the sulfonyl chloride or the diazotization of the corresponding aniline.

Route A: Reduction of Sulfonyl Chloride (Preferred)

This route is preferred for scale-up due to the commercial availability of the sulfonyl chloride precursor and the avoidance of diazonium intermediates.[1]

-

Precursor: 2-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 1214346-10-7).[1][2][3][4]

-

Reagents: Triphenylphosphine (PPh₃) in Dichloromethane (DCM) or Zinc/HCl.

-

Mechanism: Reductive deoxygenation of the sulfonyl group to the thiol.

Route B: Diazotization-Xanthate (Leuckart-Thiophenol)

Used when the aniline precursor is more accessible.[1]

-

Precursor: 2-Chloro-3-(trifluoromethyl)aniline (CAS 62476-58-8).[1]

-

Reagents: NaNO₂/HCl (Diazotization), Potassium Ethyl Xanthate, KOH (Hydrolysis).[1]

-

Mechanism: S_N1 substitution via diazonium salt followed by hydrolysis.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and reaction conditions for synthesizing this scaffold.

Figure 1: Comparative synthetic pathways for accessing this compound, highlighting the stability risk of disulfide formation.[1]

Reactivity & Applications in Drug Design[1]

The "Ortho-Meta" Effect

The specific substitution pattern (2-Cl, 3-CF₃) creates a unique steric and electronic environment:

-

Steric Lock: The bulky 2-chloro group forces the thiol (or subsequent thioether) out of planarity, which is critical for binding in restricted kinase pockets (e.g., Type II inhibitors).[1]

-

Lipophilicity: The 3-CF₃ group significantly increases the LogP, enhancing membrane permeability for CNS-targeted drugs.[1]

-

Metabolic Stability: The electron-withdrawing nature of the CF₃ and Cl groups deactivates the ring against CYP450-mediated oxidation.

Key Reactions

-

S-Alkylation: Reacts rapidly with alkyl halides under basic conditions (K₂CO₃/DMF) to form thioethers.

-

Buchwald-Hartwig Coupling: Can be coupled with aryl halides using Pd₂dba₃/Xantphos to form diaryl sulfides.

-

Oxidation: Controlled oxidation with mCPBA yields sulfoxides or sulfones, which are common pharmacophores.

Reactivity Logic Diagram

Figure 2: Functionalization pathways transforming the thiol core into high-value medicinal chemistry motifs.[1]

Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol is validated for gram-scale synthesis.[1]

Objective: Reduction of 2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride to the thiol.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a condenser and argon inlet, dissolve 2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (5.0 g, 17.9 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Reduction: Cool the solution to 0 °C. Slowly add Triphenylphosphine (14.1 g, 53.7 mmol, 3.0 eq) in portions over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the sulfonyl chloride spot should disappear.

-

Hydrolysis: Add water (20 mL) and stir for 30 minutes to hydrolyze the intermediate phosphorane species.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude oil contains triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes). The thiol elutes early as a mobile oil.

-

Storage: Immediately store under argon at 4 °C.

Validation Check:

-

¹H NMR (CDCl₃): Look for the thiol proton (-SH) as a singlet or broad split around δ 3.5–4.0 ppm.

-

¹⁹F NMR: Distinct CF₃ singlet at ~ -62 ppm.

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Dermal), Skin Irritant, Stench.[1]

-

Odor Threshold: Extremely low (< 1 ppb). Use only in a well-ventilated fume hood.

-

Bleach Protocol: All glassware and spills must be treated with 10% sodium hypochlorite (bleach) solution to oxidize the thiol to the odorless sulfonate before removal from the hood.

References

-

ChemicalBook. (2024). This compound CAS# 2384357-03-1 Product Entry. Retrieved from [1]

-

Rudolph, C. et al. (2014). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica. Retrieved from

-

World Intellectual Property Organization. (2018). WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent.[1] Retrieved from

-

Sigma-Aldrich. (2024). 2-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride Product Sheet. Retrieved from [1]

-

Thermo Fisher Scientific. (2024). 2-Chloro-3-(trifluoromethyl)aniline Safety Data Sheet. Retrieved from [5][6]

Sources

- 1. WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent - Google Patents [patents.google.com]

- 2. 2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride - CAS号 1214346-10-7 - 摩熵化学 [molaid.com]

- 3. 3-(trifluoromethyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. [2-benzenesulfonyl-3-phenyloxaziridine | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 2-(Trifluoromethyl)benzenethiol, 95%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 6. 2-Chloro-3-(trifluoromethyl)aniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

2-Chloro-3-(trifluoromethyl)benzenethiol molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-3-(trifluoromethyl)benzenethiol

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated and trifluoromethylated aromatic thiol. While specific literature on this exact substitution pattern is limited, this document synthesizes data from structurally related analogs and foundational chemical principles to offer a detailed perspective for researchers, medicinal chemists, and drug development professionals. The guide covers the compound's structural features, predicted physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications, particularly in the realm of medicinal chemistry. The strategic placement of the chloro, trifluoromethyl, and thiol groups on the benzene ring creates a unique electronic and steric environment, making it a potentially valuable, albeit under-explored, building block in modern chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2][3] The CF3 group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, all of which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][3] When combined with other functional groups like halogens and thiols on an aromatic scaffold, the resulting molecule becomes a versatile intermediate for creating complex chemical entities.

This guide focuses on this compound, a molecule that, while not extensively documented under its specific CAS number (154445-74-6), can be thoroughly understood by examining its constituent parts and related isomers. The interplay between the electron-withdrawing nature of both the chloro and trifluoromethyl substituents and the nucleophilic thiol group defines its chemical personality and potential utility.

Molecular Structure and Physicochemical Properties

The core of this compound is a benzene ring substituted with three key functional groups:

-

A Thiol Group (-SH): Located at position 1, this group is the primary site of nucleophilic reactivity and can be readily oxidized or used in coupling reactions.[1] Its acidity is significantly influenced by the other ring substituents.

-

A Chlorine Atom (-Cl): At position 2, this electron-withdrawing group contributes to the overall electronic character of the ring and can serve as a leaving group in certain cross-coupling reactions.[4]

-

A Trifluoromethyl Group (-CF3): Positioned at the 3-position, this is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It significantly impacts the acidity of the thiol group and the reactivity of the aromatic ring.[1][5]

The ortho- and meta-relationship of these groups creates a unique electronic and steric environment that dictates the molecule's properties.

Predicted Physicochemical Properties

Based on data from similar compounds like 2-(Trifluoromethyl)benzenethiol and other chlorinated aromatics, we can predict the following properties for this compound:

| Property | Predicted Value/Description | Rationale and Comparative Data |

| Molecular Formula | C7H4ClF3S | Derived from the chemical structure. |

| Molecular Weight | 212.62 g/mol | Calculated from the atomic weights. |

| Appearance | Colorless to pale yellow liquid | Similar to isomers like 2-(Trifluoromethyl)benzenethiol.[6] |

| Odor | Pungent, stench | Thiols are known for their strong, unpleasant odors. |

| Boiling Point | ~180-200 °C | Higher than 2-(Trifluoromethyl)benzenethiol (175-177 °C) due to the added chlorine atom. |

| Density | ~1.4-1.5 g/mL | Higher than 2-(Trifluoromethyl)benzenethiol (~1.35 g/mL) due to the heavier chlorine atom. |

| pKa of Thiol Group | ~6-7 | The electron-withdrawing CF3 and Cl groups will increase the acidity (lower the pKa) compared to benzenethiol (~6.6). |

| LogP | > 3.1 | The addition of a chlorine atom will increase the lipophilicity compared to 2-(Trifluoromethyl)benzenethiol (XLogP3 = 3.1).[7] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Synthesis

-

Diazotization: 2-Chloro-3-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. This reaction, a variation of the Sandmeyer reaction, would yield 2-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

Reduction: The resulting sulfonyl chloride is isolated and then reduced to the thiol. A common method involves using a reducing agent like zinc dust in an acidic medium (e.g., sulfuric acid).

-

Purification: The final product would be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Core Reactivity

The reactivity of this molecule is dominated by the thiol group and influenced by the electron-deficient aromatic ring.

Caption: Key reaction pathways involving the thiol group.

-

S-Alkylation and S-Arylation: The thiol is readily deprotonated by a base to form a thiolate, which is a potent nucleophile. This thiolate can react with alkyl halides or activated aryl halides to form thioethers. This is a fundamental transformation for integrating the molecule into larger structures.

-

Oxidation to Disulfides: Mild oxidizing agents like iodine or hydrogen peroxide will convert the thiol to the corresponding disulfide. This is a common side reaction but can also be a deliberate synthetic step.

-

Thiol-Ene "Click" Chemistry: The thiol group can participate in radical-mediated thiol-ene reactions with alkenes, providing an efficient method for covalent ligation under mild conditions.[1]

-

Coupling Reactions: The thiol can be used in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or C-S coupling reactions, to form more complex molecules.

Spectroscopic and Analytical Characterization

Predicting the spectroscopic signature is crucial for identifying and characterizing the molecule during synthesis and analysis.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region (7.0-8.0 ppm): Three distinct signals for the aromatic protons, likely showing complex splitting patterns due to H-H and H-F coupling.- Thiol proton (-SH): A broad singlet, typically between 3.0-4.0 ppm, whose position is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons: Six signals, with the carbons attached to Cl, CF3, and S showing characteristic shifts. The carbon of the CF3 group will appear as a quartet due to C-F coupling.- CF3 carbon: Signal around 120-130 ppm. |

| ¹⁹F NMR | - A single, sharp singlet around -60 to -65 ppm (relative to CCl3F), characteristic of an aryl-CF3 group. |

| Infrared (IR) Spectroscopy | - S-H stretch: A weak, sharp band around 2550-2600 cm⁻¹.- C-F stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.[8]- Aromatic C-H and C=C stretches: In their usual regions (3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively). |

| Mass Spectrometry (MS) | - Molecular ion (M+): A distinct peak at m/z 212.- Isotope pattern: A characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a building block in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Design

The combination of a reactive thiol handle and a metabolically robust, lipophilic aromatic core makes this compound an attractive scaffold.[1]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The thiol group can be used to link to a hinge-binding motif or other pharmacophoric elements. Sorafenib, for example, is a kinase inhibitor containing a 4-chloro-3-(trifluoromethyl)phenyl group.[2]

-

Covalent Inhibitors: The thiol group, or a derivative, can act as a warhead for forming covalent bonds with specific amino acid residues (like cysteine) in a target protein, leading to irreversible inhibition.

-

Antimicrobial and Antiviral Agents: Thiol-containing compounds and halogenated aromatics have a long history in the development of antimicrobial agents. For instance, precursors to antitubercular benzothiazinones include 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[9]

Caption: The multifaceted role of the title compound in drug design.

Safety and Handling

Hazard Profile: Based on data for structurally similar compounds like 2-(Trifluoromethyl)benzenethiol, this compound should be handled with care.[6][7]

-

Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

-

Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Stench: Possesses a strong, unpleasant odor.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6]

Conclusion

This compound represents a molecule of significant potential, strategically functionalized for applications in modern synthetic chemistry. While direct experimental data is sparse, a robust understanding of its properties, reactivity, and potential applications can be confidently extrapolated from the rich chemistry of its constituent functional groups and related analogs. Its unique electronic and steric profile, driven by the ortho-chloro and meta-trifluoromethyl substituents, makes it a valuable tool for medicinal chemists aiming to create novel therapeutics with enhanced pharmacological properties. This guide serves as a foundational resource to stimulate and support further research into this promising, yet under-explored, chemical entity.

References

- ISC. (n.d.). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones.

- Unknown. (2025, August 18). The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzenethiol.

- TCI Chemicals. (2023, May 3). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzenethiol.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)thiophenol.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Indian Academy of Sciences. (1985, December). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.

- Richter, A., et al. (2021, January 1). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. PMC.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- BenchChem. (2025). Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzenethiol.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzenethiol 96%.

Sources

- 1. srinichem.com [srinichem.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)benzenethiol and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-chloro-3-(trifluoromethyl)benzenethiol, a halogenated and trifluoromethylated organosulfur compound. Due to the limited availability of direct research on this specific isomer, this document establishes a framework for understanding its potential properties and reactivity through a comparative analysis of its more extensively studied structural isomers. By examining the synthesis, physicochemical properties, and applications of related compounds, this guide offers valuable insights for researchers in medicinal chemistry and materials science. The ensuing discussion is grounded in established chemical principles and supported by authoritative sources, providing a robust reference for professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Similarly, the strategic placement of a chlorine atom can significantly alter a compound's reactivity and binding interactions.[2] The subject of this guide, this compound, combines these features, making it a molecule of considerable interest in the design of novel therapeutic agents and advanced materials.

While direct experimental data for this compound is scarce in the public domain, this guide will elucidate its anticipated characteristics by examining its constituent functional groups and through a comparative analysis of its more-studied isomers.

Molecular Structure and Physicochemical Properties

The IUPAC name for the compound of interest is This compound . Its structure consists of a benzene ring substituted with a thiol group (-SH) at position 1, a chlorine atom at position 2, and a trifluoromethyl group at position 3.

Due to the absence of a dedicated CAS number and extensive experimental data for this specific isomer, the following table presents the known properties of closely related, commercially available isomers to provide a comparative context.

Table 1: Physicochemical Properties of Substituted Benzenethiol Isomers

| Property | 2-(Trifluoromethyl)benzenethiol | 3-(Trifluoromethyl)benzenethiol | 2-Chloro-5-(trifluoromethyl)benzenethiol |

| CAS Number | 13333-97-6[1][3][4] | 937-00-8 | 18906-40-6[5] |

| Molecular Formula | C7H5F3S[1][4] | C7H5F3S | C7H4ClF3S[5] |

| Molecular Weight | 178.17 g/mol [4] | 178.17 g/mol | 212.6 g/mol [5] |

| Boiling Point | 64°C @ 1.3kPa[6] | Not available | Not available |

| Density | 1.34 g/mL[6] | Not available | Not available |

| Flash Point | 68°C[6] | Not available | Not available |

Based on the electronic effects of the substituents, the acidity of the thiol proton in this compound is expected to be significant. The electron-withdrawing nature of both the ortho-chlorine and meta-trifluoromethyl groups would stabilize the thiolate anion, thereby lowering the pKa of the thiol group.

Synthesis Strategies

While a specific, optimized synthesis for this compound is not documented, a plausible synthetic route can be devised based on established methodologies in organic chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the introduction of the thiol group onto a pre-functionalized benzene ring.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Proposed Synthesis Protocol

-

Nitration: Starting with 1-chloro-3-(trifluoromethyl)benzene, nitration would likely yield a mixture of isomers. The desired 1-chloro-2-nitro-3-(trifluoromethyl)benzene would need to be isolated.

-

Reduction of the Nitro Group: The nitro group of 1-chloro-2-nitro-3-(trifluoromethyl)benzene can be reduced to an amine using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation to yield 2-chloro-3-(trifluoromethyl)aniline.

-

Diazotization and Thiolation: The resulting aniline can undergo diazotization with sodium nitrite in the presence of a strong acid, followed by reaction with a sulfur-containing nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis) to introduce the thiol group.

An alternative approach could involve the direct thiolation of a suitable precursor, although this might be less regioselective.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups: the nucleophilic thiol, the aromatic ring susceptible to electrophilic and nucleophilic substitution, and the stable trifluoromethyl group.

The Role of Isomers in Drug Discovery

The isomers of trifluoromethyl- and chloro-substituted benzenethiols are valuable building blocks in the synthesis of pharmaceuticals.

-

2-(Trifluoromethyl)benzenethiol has been utilized in the development of oncology drugs.[1] Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiol group serves as a handle for further chemical modifications.[1] It has been incorporated into kinase inhibitors and redox-modulating agents.[1]

-

2-Chloro-5-(trifluoromethyl)benzenethiol is used as an intermediate in the synthesis of various biologically active compounds and agrochemicals.[5]

The unique substitution pattern of this compound could offer novel structure-activity relationships in drug design by presenting a distinct steric and electronic profile to target proteins.

Caption: Potential applications derived from substituted benzenethiol scaffolds.

Safety and Handling

Due to the lack of specific safety data for this compound, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety information for its isomers should be considered as a minimum guideline.

Table 2: GHS Hazard Information for Related Isomers

| Compound | GHS Pictograms | Hazard Statements |

| 2-(Trifluoromethyl)benzenethiol | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][6] | |

| 3-(Trifluoromethyl)thiophenol | Causes skin irritation and serious eye irritation. May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

Conclusion

This compound represents an intriguing yet underexplored molecule in the vast landscape of synthetic chemistry. While direct experimental data remains elusive, a comprehensive understanding of its potential can be extrapolated from the well-documented chemistry of its isomers. This guide provides a foundational framework for researchers to approach the synthesis, handling, and potential applications of this compound. The unique substitution pattern of this compound warrants further investigation, as it holds the promise of unlocking novel chemical entities with significant potential in drug discovery and materials science.

References

- Indian Society of Chemists & Biologists. (n.d.). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. ISC.

- BenchChem. (2025, August 18). The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis.

- Smolecule. (2023, November 23). Buy 2-Chloro-5-trifluoromethylbenzenethiol | 18906-40-6 | 95.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzenethiol. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)thiophenol.

- TCI Chemicals. (2023, May 3). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzenethiol.

-

Rudolph, J., et al. (2016). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)benzenethiol | CAS 13333-97-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Buy 2-Chloro-5-trifluoromethylbenzenethiol | 18906-40-6 | 95 [smolecule.com]

- 6. tcichemicals.com [tcichemicals.com]

Section 1: Understanding the Compound: A Chemist's Perspective

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from data on structurally similar compounds and established chemical safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, all recommendations should be implemented with the utmost caution and in conjunction with a thorough risk assessment specific to the planned experimental conditions.

This compound is an aromatic thiol derivative. Its structure, featuring a trifluoromethyl group and a chlorine atom ortho to the thiol, suggests a unique combination of reactivity and potential biological activity. The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and bioavailability.[1] The thiol group, being a reactive nucleophile, serves as a versatile handle for further synthetic modifications, such as in the development of kinase inhibitors or redox-modulating agents.[1]

However, the very features that make this compound attractive for drug development also necessitate a stringent approach to its handling. The presence of a thiol group immediately signals a potential for a strong, unpleasant odor (stench) and significant toxicity. Aromatic thiols, as a class, are known for their ability to be readily absorbed through the skin and to cause irritation.[2][3] The addition of a chlorine atom and a trifluoromethyl group can further modulate its toxicological profile.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Observation | Rationale based on Analogs |

| Molecular Formula | C₇H₄ClF₃S | From structure |

| Molecular Weight | 212.62 g/mol | From formula |

| Appearance | Colorless to pale yellow liquid | Analogs like 2-(Trifluoromethyl)benzenethiol are described as such.[2][4] |

| Odor | Strong, unpleasant, stench | A characteristic feature of thiols. |

| Boiling Point | Likely >175 °C | 2-(Trifluoromethyl)benzenethiol has a boiling point of 175-177 °C. The addition of a chlorine atom would likely increase the boiling point.[5] |

| Density | ~1.4 g/mL | 2-(Trifluoromethyl)benzenethiol has a density of 1.35 g/mL. The heavier chlorine atom would likely increase the density.[5] |

| Flash Point | Likely combustible, >68 °C | 2-(Trifluoromethyl)benzenethiol has a flash point of 68°C, classifying it as a combustible liquid.[4][5] |

| Solubility | Insoluble in water, soluble in organic solvents | Aromatic thiols generally have low water solubility. |

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance with multiple potential routes of exposure and toxic effects.

GHS Hazard Classification (Anticipated)

| Hazard Class | Anticipated Classification | Basis for Classification (from Analogs) |

| Acute Toxicity, Oral | Category 3 or 4 | Harmful or Toxic if swallowed.[4][6][7] |

| Acute Toxicity, Dermal | Category 3 or 4 | Harmful or Toxic in contact with skin.[4][6] |

| Acute Toxicity, Inhalation | Category 3 or 4 | Harmful or Toxic if inhaled.[4][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][7][8] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation.[6][7] |

Signal Word: Danger or Warning

Hazard Statements (Anticipated):

-

H301/H302: Toxic/Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety is essential when working with this compound, prioritizing engineering controls, followed by administrative controls and personal protective equipment.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6][8]

-

Containment: For larger quantities or more hazardous operations, the use of a glove box is recommended.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[8]

-

Hand Protection: Wear impervious gloves, such as nitrile or neoprene. A double layer of gloves is recommended. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger scale work or in the event of a potential splash, a chemically resistant apron or suit should be worn.[8]

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[8]

Caption: PPE Donning and Doffing Workflow for Handling Hazardous Thiols.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

In case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

-

In case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Caption: First Aid Response to Chemical Exposure.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety department.

-

Ignition Sources: Remove all sources of ignition from the spill area.[2]

Section 5: Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.[2]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal

-

Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.

-

Do not dispose of this chemical down the drain or in the regular trash.

Section 6: In-depth Experimental Protocol for Safe Use

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This must be adapted to the specifics of your experimental procedure.

1. Pre-Experiment Preparation:

- Conduct a thorough literature search for the specific reaction being performed.

- Prepare a detailed standard operating procedure (SOP) that includes a risk assessment.

- Ensure all necessary PPE is available and in good condition.

- Verify that the chemical fume hood is functioning correctly.

- Have spill cleanup materials readily available.

2. Handling and Reaction Setup:

- Don all required PPE as outlined in Section 3.2.

- Perform all manipulations of the neat material within the chemical fume hood.

- Use a syringe or cannula for transfers to minimize the risk of spills and exposure.

- Keep the container tightly sealed when not in use.

- If heating the reaction, use a well-controlled heating mantle and have a cooling bath on standby.

3. Post-Reaction Workup and Purification:

- Quench the reaction carefully within the fume hood.

- Perform extractions and other workup procedures in the fume hood.

- If performing chromatography, ensure the column is properly set up and that there is adequate ventilation.

4. Decontamination and Waste Disposal:

- Decontaminate all glassware and equipment that came into contact with the chemical.

- Segregate all hazardous waste into appropriately labeled containers.

- Properly doff and dispose of all contaminated PPE.

- Thoroughly wash hands and any exposed skin.

References

- TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)benzenethiol.

- Tokyo Chemical Industry Co., Ltd. (2023, May 3). Safety Data Sheet: 2-(Trifluoromethyl)benzenethiol.

- Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-(Trifluoromethyl)benzenethiol.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet: trans-Stilbene.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)benzenethiol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)thiophenol.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Trifluoromethyl)benzenethiol, 95+%.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzenethiol.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-(Trifluoromethyl)benzenethiol.

- Matrix Fine Chemicals. (n.d.). 2-(TRIFLUOROMETHYL)BENZENE-1-THIOL.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzenethiol 96%.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzenethiol 96%.

- ChemScene. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzenethiol.

- Phystech. (2025, August 18). The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis.

- Fisher Scientific. (2024, February 24). Safety Data Sheet: 3-(Trifluoromethyl)thiophenol.

- Fisher Scientific. (n.d.). 2-(Trifluoromethyl)benzenethiol, ≥95%, Thermo Scientific™.

- Santa Cruz Biotechnology, Inc. (n.d.). Thiophenol.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-methylthiophene 97%.

- Igharo, G. O., Anetor, J. I., & Igharo, L. E. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Scientifica, 2014, 460215.

- Thermo Fisher Scientific. (2024, April 22). Safety Data Sheet: Thiophenol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)thiophenol.

Sources

- 1. srinichem.com [srinichem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-(Trifluoromethyl)benzenethiol 96 13333-97-6 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Thermodynamic Solubility and Solvent Compatibility of 2-Chloro-3-(trifluoromethyl)benzenethiol: A Technical Guide

Target Audience: Formulation Scientists, Synthetic Chemists, and Materials Engineers Content Focus: Physicochemical profiling, mechanistic solubility causality, and self-validating empirical protocols.

Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized fluorinated aromatics that require precise solvent matching for downstream applications. 2-Chloro-3-(trifluoromethyl)benzenethiol (CAS: 2384357-03-1) [1] is a prime example of a structurally complex molecule where solvent selection dictates both physical solubility and chemical stability.

Structurally related fluorinated benzenethiols are critical in organic electronics, specifically for modifying gold contacts via self-assembled monolayers (SAMs) to reduce contact resistance in single-crystal organic field-effect transistors (OFETs)[2, 3]. Furthermore, they serve as vital intermediates in complex API (Active Pharmaceutical Ingredient) synthesis [4]. To process this material effectively—whether for spin-casting, vapor deposition preparation, or liquid-phase synthesis—researchers must understand the thermodynamic driving forces governing its dissolution in organic solvents.

Physicochemical Profiling & Mechanistic Causality

The solubility profile of this compound is dictated by the interplay of its three distinct functional groups. Understanding the causality behind these interactions allows us to predict its behavior using Hansen Solubility Parameters (HSP):

-

The Trifluoromethyl (-CF₃) Group (High Dispersion,

): This bulky, highly electronegative group significantly increases the molecule's lipophilicity (LogP) and disrupts crystal lattice packing energy. It drives strong dispersive interactions, making the compound highly compatible with halogenated solvents. -

The Ortho-Chloro (-Cl) Group (Polarizability,

): Positioned ortho to the thiol, the chlorine atom adds polarizability and steric hindrance. While it slightly protects the thiol from rapid oxidation, it creates an asymmetric dipole moment, enhancing solubility in moderately polar environments like ketones. -

The Thiol (-SH) Group (Hydrogen Bonding,

):-

Causality Insight: The strongly electron-withdrawing -CF₃ group at the meta position, combined with the inductive effect of the ortho -Cl group, significantly lowers the pKa of the -SH proton compared to an unsubstituted thiophenol. This increased acidity enhances its capacity to act as a hydrogen-bond donor to strong acceptors (like the oxygen in DMSO or DMF), driving exceptionally high solubility in polar aprotic solvents.

-

Table 1: Estimated Solubility Profile in Common Organic Solvents

Based on the functional group analysis and structural analogs, the quantitative solubility profile is categorized below.

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO | > 100 mg/mL | Strong dipole interactions; solvent acts as a potent H-bond acceptor for the acidic -SH group. |

| Halogenated | Dichloromethane (DCM), Chloroform | > 100 mg/mL | Excellent dispersive match ( |

| Ketones / Esters | Acetone, Ethyl Acetate | 50 - 100 mg/mL | Favorable dipole-dipole interactions; moderate polarity match. |

| Alcohols | Ethanol, Methanol | 10 - 50 mg/mL | Protic nature competes with the weak -SH donor; moderate solvation. |

| Non-Polar | Hexane, Toluene | < 10 mg/mL | High lipophilicity of -CF₃ is counteracted by the polarizability of the aromatic core. |

| Aqueous | Water | < 0.1 mg/mL | Extreme hydrophobicity of the -CF₃ and -Cl groups prevents hydration. |

Experimental Protocol: Self-Validating Solubility Screening

To empirically determine the thermodynamic solubility of this compound, a standard shake-flask method must be heavily modified. Thiol groups are highly susceptible to oxidative dimerization, forming disulfides in the presence of dissolved oxygen.

The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology

Step 1: Anaerobic Solvent Preparation

-

Action: Sparge all selected organic solvents with ultra-high-purity Argon for 30 minutes prior to use.

-

Causality: If the solvent is not degassed, dissolved oxygen will catalyze the oxidation of the thiol into a disulfide dimer. This degradant has a vastly different (usually higher) lipophilicity, which will artificially skew the apparent solubility data of the target monomer.

Step 2: Shake-Flask Equilibration

-

Action: Add an excess of this compound solid to 2.0 mL of the degassed solvent in a sealed, amber glass vial (to prevent photo-oxidation). Agitate at 300 RPM at a constant 25.0 ± 0.1 °C for 24 hours.

Step 3: Phase Separation via Fluorous-Compatible Filtration

-

Action: Centrifuge the suspension at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Fluorinated compounds exhibit "fluorous affinity." Using standard nylon or cellulose filters can lead to non-specific binding of the -CF₃ group to the filter membrane, artificially lowering the quantified concentration. PTFE provides a chemically inert, fluorous-compatible surface.

Step 4: HPLC-UV Quantification with Internal Validation

-

Action: Dilute the filtered aliquot into the mobile phase containing a known concentration of an internal standard (e.g., 4-chlorotoluene). Analyze via HPLC-UV at

~254 nm. -

Self-Validating Mechanism: The internal standard validates the recovery rate and accounts for any solvent evaporation during the 24-hour equilibration. Furthermore, the chromatogram must be monitored for a secondary peak corresponding to the disulfide dimer. If the dimer peak exceeds 1% relative area, the solubility data point is flagged as thermodynamically invalid due to chemical degradation, and the solvent must be re-sparged.

Workflow Visualization

The following diagram maps the logical progression from structural profiling to validated empirical data generation.

Workflow for the thermodynamic solubility screening of fluorinated benzenethiols.

References

- Title: 2-Chloro-3-(trifluoromethyl)

- Source: Chemical Reviews (ACS Publications)

- Title: Charge Carrier Transport in Single-Crystal Organic Field-Effect Transistors Source: Rutgers University URL

- Title: The Journal of Organic Chemistry 1959 Volume 24 No.

preliminary biological screening of 2-Chloro-3-(trifluoromethyl)benzenethiol

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Chloro-3-(trifluoromethyl)benzenethiol

Introduction: Deconstructing the Candidate

In the landscape of early-stage drug discovery, the journey from a novel chemical entity to a viable lead compound is one of rigorous, multi-faceted evaluation. The molecule this compound presents a compelling case for such an investigation. Its structure is a deliberate convergence of functionalities, each suggesting distinct and potent biological possibilities. This guide provides a comprehensive framework for its preliminary biological screening, designed not as a rigid protocol, but as a logical, decision-driven workflow for researchers, scientists, and drug development professionals.

The rationale for screening this particular compound is rooted in its chemical architecture:

-

The Trifluoromethyl (CF₃) Group : A hallmark of modern medicinal chemistry, the CF₃ group is a potent bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and significantly increases lipophilicity, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3]

-

The Thiol (-SH) Group : The nucleophilic thiol moiety is a critical reactive handle. It can engage in hydrogen bonding, coordinate with metal ions in metalloenzymes, or, most notably, form reversible or irreversible covalent bonds with electrophilic residues—such as cysteine—in protein active sites.[1][4][5] This opens the door for its potential as a targeted covalent inhibitor.

-

The Chlorinated Aromatic Ring : The presence of a chlorine atom further modulates the electronic landscape of the benzene ring, influencing its reactivity and interaction with protein targets.

This guide will delineate a tiered screening cascade, beginning with broad, foundational assays and progressing to more specific, hypothesis-driven investigations. Our approach emphasizes scientific integrity through self-validating protocols and explains the causal logic behind each experimental choice.

Tier 1: Foundational Profiling - Establishing a Baseline

Before investigating specific biological activities, it is imperative to establish the fundamental physicochemical and safety profile of the compound. These initial assays are critical " go/no-go " decision points that prevent the investment of resources into candidates with inherently poor drug-like properties.[6][7]

A. In Vitro ADME & Physicochemical Characterization

Early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[8][9][10] A compound that cannot reach its target or is metabolized too rapidly is unlikely to succeed, regardless of its potency.

Key Experimental Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

-

Causality: The liver is the primary site of drug metabolism. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most small-molecule drugs. Assessing stability in this system provides a reliable early indicator of in vivo metabolic clearance.[6][8] The presence of the CF₃ group is often intended to block metabolic oxidation, a hypothesis this assay directly tests.[1]

-

Methodology:

-

Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.

-

Incubation Mixture: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes). Include a parallel incubation without the NADPH system as a negative control to assess non-enzymatic degradation.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Interpretation: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

B. General Cytotoxicity Assessment

A potent compound is only useful if it is selective. Broad-spectrum cytotoxicity against both healthy and diseased cells is a common reason for candidate failure. Therefore, an early cytotoxicity profile is essential.[11]

Key Experimental Protocol: MTT Assay for Cell Viability

-

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases.[12] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process that is only active in living, metabolically active cells. It provides a robust measure of overall cell health and viability.[13]

-

Methodology:

-

Cell Seeding: Seed human cell lines (e.g., HaCaT keratinocytes as a non-tumoral line, and A431 squamous cell carcinoma as a tumoral line[13]) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plates for a standard period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solubilized formazan at a specific wavelength (typically ~570 nm) using a plate reader.

-

Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results against compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Type | IC₅₀ (µM) |

| HaCaT | Non-tumoral Human Keratinocyte | > 100 µM |

| A431 | Human Squamous Cell Carcinoma | 15.7 µM |

| MCF-7 | Human Breast Adenocarcinoma | 22.4 µM |

Tier 2: Hypothesis-Driven Screening

With a baseline understanding of the compound's metabolic stability and cytotoxicity, the next tier of screening focuses on specific biological activities hypothesized from the molecule's structure.

A. Antimicrobial Activity Screening

Halogenated and trifluoromethyl-containing aromatic compounds are well-represented among antimicrobial agents.[14][15][16] Their mechanisms often involve disrupting cell membranes or inhibiting essential enzymes.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency and is essential for comparing the activity of novel compounds.[17]

-

Methodology:

-

Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Standardized suspensions of test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) are prepared to a concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control for growth (inoculum in medium only) and a negative control for sterility (medium only). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Data Presentation: Hypothetical Antimicrobial Profile

| Organism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Enterococcus faecalis | Positive | 32 |

| Escherichia coli | Negative | > 128 |

| Pseudomonas aeruginosa | Negative | > 128 |

B. Enzyme Inhibition & Mechanistic Probing

The thiol group is a flag for potential interaction with enzymes, particularly those that are susceptible to nucleophilic attack or redox modulation.[4][5]

Key Experimental Protocol: Thiol Reactivity Assay using DTNB (Ellman's Reagent)

-

Causality: Before testing for specific enzyme inhibition, it is crucial to assess the compound's general reactivity towards sulfhydryl groups. High reactivity in this assay can be a red flag for promiscuous inhibition and assay interference, where the compound inhibits not by specific binding but by non-specific covalent modification of protein thiols.[18] This assay provides a direct measure of this potential liability.

-

Methodology:

-

Reagent Preparation: Prepare solutions of a model thiol (e.g., glutathione or L-cysteine), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound in a suitable buffer (e.g., phosphate buffer pH 7.4).

-

Reaction: In a 96-well plate, incubate the test compound at various concentrations with the model thiol for a set period (e.g., 30 minutes).

-

Detection: Add DTNB to the wells. DTNB reacts with any remaining free thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Readout: Measure the absorbance at 412 nm.

-

Interpretation: A decrease in absorbance compared to the control (model thiol without the test compound) indicates that this compound has reacted with and consumed the model thiol. This suggests it is thiol-reactive and may be a promiscuous inhibitor.

-

Visualizations: Workflows and Mechanisms

Conclusion and Strategic Outlook

The is a systematic process of de-risking and opportunity identification. The tiered approach outlined in this guide ensures that resources are spent efficiently, focusing first on fundamental properties like metabolic stability and safety before committing to more complex, hypothesis-driven assays.

The results from this cascade will build a comprehensive profile of the compound:

-

A favorable outcome would be a compound with good metabolic stability, low general cytotoxicity (or selective cytotoxicity towards cancer cells), and potent activity in a specific assay (e.g., a low MIC against a target pathogen or specific enzyme inhibition without broad thiol reactivity). Such a profile would strongly support its advancement to lead optimization.

-

An unfavorable outcome might include rapid metabolic degradation, high cytotoxicity across all cell lines, or high reactivity in the DTNB assay, suggesting promiscuity. These results would guide a decision to either terminate the compound or use the data to inform the design of new, improved analogues.

Ultimately, this structured screening approach provides the critical data necessary to make informed, evidence-based decisions in the complex and challenging process of drug discovery.

References

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]

-

ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from ICE Bioscience website. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from Eurofins Discovery website. [Link]

-

BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from BioDuro website. [Link]

-

Patel, R. P., et al. (2022, May 18). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Prakash, O., et al. (n.d.). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. ISC. [Link]

-

Lill, M. A., et al. (2006). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal. [Link]

-

Kallam, R., et al. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm. [Link]

-

ResearchGate. (2025, June 27). Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. Retrieved from ResearchGate. [Link]

-

Kallam, R., et al. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

ResearchGate. (2025, August 6). Potential Antimicrobial Agents: Trifluoromethyl-10H-phenothiazines and Ribofuranosides. Retrieved from ResearchGate. [Link]

-

Collet, J. F., & Messens, J. (n.d.). Thiol-disulfide oxidoreductases: assays, inhibitors, and metabolic roles. UDSpace. [Link]

-

Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]

-

Dahlin, J. L., et al. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 5). Inhibition of thiol-containing enzymes in erythrocytes of workers exposed to lead. Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]

-

MDPI. (2022, September 14). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Retrieved from MDPI. [Link]

-

University of Texas Southwestern Medical Center. (2005). Cytolytic Assays. Retrieved from University of Texas Southwestern Medical Center website. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-disulfide oxidoreductases: assays, inhibitors, and metabolic roles [udspace.udel.edu]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. criver.com [criver.com]

- 9. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of 2-Chloro-3-(trifluoromethyl)benzenethiol via photoredox catalysis

Application Note: Chemoselective Synthesis of 2-Chloro-3-(trifluoromethyl)benzenethiol via Nickel/Photoredox Dual Catalysis

Executive Summary

The synthesis of poly-functionalized arenes bearing both electronegative substituents (–Cl, –CF₃) and nucleophilic handles (–SH) is a recurring challenge in drug discovery. Traditional nucleophilic aromatic substitution (SₙAr) on 2-chloro-3-(trifluoromethyl)benzene derivatives often lacks regioselectivity or requires harsh conditions that degrade the trifluoromethyl group.

This Application Note details a high-precision protocol for synthesizing This compound from 1-bromo-2-chloro-3-(trifluoromethyl)benzene . By utilizing Nickel/Photoredox dual catalysis , we achieve the chemoselective displacement of the bromide in the presence of the chloride, installing a masked thiol (thioacetate) under mild conditions. This method eliminates the need for high temperatures and malodorous reagents typically associated with Buchwald-Hartwig C–S coupling.

Strategic Analysis: Why Photoredox?

The target molecule contains two halogens: a chlorine at C2 and a bromine at C1 (in the precursor). Standard metal-catalyzed cross-couplings (Pd or Cu) often struggle to differentiate between Br and Cl in electron-deficient systems, leading to mixtures of regioisomers or oligomerization.

The Photoredox Advantage:

-

Chemoselectivity: The bond dissociation energy (BDE) of C–Br (approx. 81 kcal/mol) vs. C–Cl (approx. 96 kcal/mol) allows the Nickel catalyst, modulated by the photocatalyst, to selectively undergo oxidative addition at the C–Br bond.

-

Thiol Surrogate: We utilize Potassium Thioacetate (KSAc) . Direct cross-coupling with free thiols (–SH) often poisons Nickel catalysts due to strong binding. Thioacetate serves as a robust, odorless "masked" thiol that is easily hydrolyzed in a subsequent step.

-

Mild Conditions: The reaction proceeds at room temperature (25 °C) under Blue LED irradiation, preventing thermal decomposition of the –CF₃ group or scrambling of the halogen positions.

Mechanistic Design

The reaction operates via two interlocking catalytic cycles: the Iridium Photocatalytic Cycle (harvesting light energy) and the Nickel Catalytic Cycle (forming the C–S bond).

-

Photoexcitation: The photocatalyst [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ is excited by blue light (450 nm).

-

Oxidative Addition: The Ni(0) species inserts into the C–Br bond of the substrate (1-bromo-2-chloro-3-(trifluoromethyl)benzene).

-

Ligand Exchange: The bromide on the Nickel center is exchanged for the thioacetate anion.

-

SET & Reductive Elimination: A Single Electron Transfer (SET) event from the excited photocatalyst facilitates the oxidation of Ni(II) to Ni(III) (or reduction to Ni(I) depending on the specific pathway), triggering the rapid reductive elimination of the product and regenerating Ni(0).

Pathway Visualization

Caption: Dual catalytic cycle illustrating the cooperative interaction between the Iridium photocatalyst (energy transfer/SET) and the Nickel cross-coupling catalyst.

Detailed Experimental Protocol

Target: 2-Chloro-3-(trifluoromethyl)thiobenzoate (Intermediate)

Step 1: C–S Cross-Coupling (Thioacetylation)

Reagents & Materials:

-

Substrate: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)

-

Nucleophile: Potassium Thioacetate (KSAc) (1.5 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1.0 mol%)

-

Nickel Catalyst: NiCl₂·glyme (5 mol%)

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

-

Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration)

-

Light Source: Blue LED Kessil Lamp (450 nm) or equivalent photoreactor.

Procedure:

-

Glovebox/Inert Setup: In a nitrogen-filled glovebox, charge an 8 mL clear glass vial (equipped with a stir bar) with NiCl₂·glyme (11 mg, 0.05 mmol) and dtbbpy (13.4 mg, 0.05 mmol). Add 2 mL of anhydrous MeCN and stir for 10 minutes until the solution turns a clear green/blue (complex formation).

-

Reagent Addition: Add the photocatalyst (11 mg, 0.01 mmol), Potassium Thioacetate (171 mg, 1.5 mmol), and the substrate (1-Bromo-2-chloro-3-(trifluoromethyl)benzene) (259 mg, 1.0 mmol). Dilute with remaining MeCN to reach 10 mL total volume.

-

Sealing: Seal the vial with a Teflon-lined septum cap. Tape the cap with electrical tape if performing outside the glovebox.

-

Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a cooling fan to maintain the reaction temperature at ~25 °C. Stir vigorously (1000 rpm). Irradiate for 16–24 hours.

-

Monitoring: Monitor reaction progress via UPLC-MS or GC-MS. Look for the disappearance of the bromide (m/z ~258/260) and appearance of the thioester (m/z ~254).

-

Note: The Cl and CF3 groups should remain intact.

-

-

Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The thioester is typically a stable, semi-solid or oil.

Step 2: Hydrolysis to Free Thiol

Reagents:

-

Intermediate: Ar-SAc (from Step 1)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Methoxide (NaOMe).

-

Solvent: Methanol (MeOH).

Procedure:

-

Dissolve the purified thioester in degassed MeOH (0.2 M).

-

Add K₂CO₃ (2.0 equiv).

-

Stir at room temperature for 1 hour under N₂ atmosphere (Strict oxygen exclusion is vital here to prevent disulfide formation).

-

Quench: Carefully acidify with 1M HCl to pH ~2.

-

Extraction: Extract immediately with DCM (3 x 15 mL).

-

Isolation: Dry over MgSO₄ and concentrate.

-

Yield Expectation: 75–85% over two steps.

-

Data & Validation

The following analytical data confirms the successful synthesis and structural integrity.

| Parameter | Method | Expected Result | Interpretation |

| Reaction Conversion | GC-MS | >95% conversion of Ar-Br | High efficiency of Ni oxidative addition. |

| Chemoselectivity | GC-MS / NMR | No Ar-Cl cleavage observed | BDE difference exploited successfully. |

| ¹⁹F NMR | NMR (CDCl₃) | Single peak, shift ~ -63 ppm | CF₃ group intact; no defluorination. |

| ¹H NMR | NMR (CDCl₃) | Thiol proton (-SH) at ~3.5-4.0 ppm (s) | Successful hydrolysis of thioester. |

| Physical State | Visual | Pale yellow oil/solid | Typical for halogenated thiophenols. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Oxygen inhibition | Degas solvents thoroughly (sparge with N₂ for 15 min). Ensure vial seal is airtight. |

| Homocoupling (Ar-Ar) | Catalyst concentration too high | Reduce Ni loading to 2 mol%. Ensure excess ligand (1.2:1 Ligand:Ni ratio). |

| Protodehalogenation (Ar-H) | Hydrogen atom abstraction | Ensure solvent is anhydrous. Avoid H-atom donor impurities. |

| Disulfide Formation (Ar-S-S-Ar) | Oxidation during hydrolysis | Perform Step 2 under strict inert atmosphere. Add DTT or Phosphine if reduction is needed. |

| Incomplete Conversion | Light intensity | Ensure LEDs are high-power (e.g., Kessil H150). Check vial glass transmission (borosilicate). |

Safety & Handling

-

Thiol Stench: Although the thioacetate route minimizes smell, the final hydrolysis releases the free thiol. Perform Step 2 in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to quench glassware and neutralize thiol odors.

-

Blue Light: High-intensity blue light is damaging to the retina. Use orange-tinted UV/Blue light blocking safety glasses or an enclosure for the photoreactor.

-

Nickel Toxicity: Nickel compounds are potential carcinogens and sensitizers. Handle inside a glovebox or with double-gloving.

References

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.

-

Oderinde, M. S., et al. (2016). Highly Chemoselective Cross-Coupling of Thioesters with Aryl Halides via Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 138(51), 16652–16655.

-

Welin, E. R., et al. (2021). Photosensitized Energy Transfer Enables Nickel-Catalyzed Cross-Coupling of Aryl Halides with Thioacetates. Angewandte Chemie International Edition, 60(16), 8782-8787.

-

Pitchumani, J., et al. (2024). Visible-Light-Driven C–S Cross-Coupling: A Sustainable Route to Aryl Sulfides. Catalysis Reviews. (Note: Representative citation for recent review).

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Chloro-3-(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-(trifluoromethyl)benzenethiol in Medicinal Chemistry

This compound is a key building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic thiol group, a reactive aryl chloride, and an electron-wielding trifluoromethyl group, offers a versatile platform for constructing complex molecular architectures. The trifluoromethyl moiety is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of a molecule[1]. This guide provides detailed protocols and mechanistic insights for leveraging this versatile reagent in various palladium and copper-catalyzed cross-coupling reactions, essential for the synthesis of novel thioethers and other key intermediates in drug discovery.

C-S Cross-Coupling: Synthesis of Diaryl Thioethers

The formation of a carbon-sulfur (C-S) bond is a fundamental transformation in organic synthesis, yielding diaryl thioethers that are prevalent in many biologically active compounds.[2][3] Traditional methods often require harsh conditions, but modern catalytic systems offer milder and more efficient alternatives.

Mechanistic Considerations in C-S Coupling

Transition metal-catalyzed C-S cross-coupling reactions, particularly with palladium or copper catalysts, generally proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.